

Physical and chemical properties of 2-Fluoro-5-iodobenzylamine

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Compound of Interest

Compound Name: 2-Fluoro-5-iodobenzylamine

Cat. No.: B15091126

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An In-depth Technical Guide to 2-Fluoro-5-iodobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **2-Fluoro-5-iodobenzylamine** is a novel or not widely documented compound. As such, direct experimental data is limited. The information presented in this guide, including physical, chemical, and spectroscopic properties, has been extrapolated from data on structurally analogous compounds, namely 2-fluorobenzylamine and 3-iodobenzylamine, as well as established principles of organic chemistry. The experimental protocols provided are proposed methodologies for its synthesis and characterization.

Introduction

Substituted benzylamines are a critical structural motif in a vast array of biologically active molecules and pharmaceutical agents.^[1] The strategic placement of halogen atoms on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds. The introduction of a fluorine atom can enhance metabolic stability and binding affinity, while an iodine atom can serve as a handle for further synthetic transformations (e.g., cross-coupling reactions) or as a heavy atom for crystallographic studies. This guide provides a comprehensive overview of the predicted physical and chemical properties, proposed synthetic methodologies, and expected analytical characteristics of **2-fluoro-5-iodobenzylamine**, a promising building block for novel chemical entities.

Physical and Chemical Properties

The physical and chemical properties of **2-fluoro-5-iodobenzylamine** have been estimated based on the known properties of 2-fluorobenzylamine and 3-iodobenzylamine. These values should be considered as approximations and require experimental verification.

Table 1: Calculated and Estimated Physical Properties

| Property | Value | Basis of Estimation |
|-------------------|--|--|
| Molecular Formula | C ₇ H ₇ FIN | Calculated |
| Molecular Weight | 251.04 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid or solid | Analogy to 2-fluorobenzylamine (liquid) and 3-iodobenzylamine (solid) |
| Boiling Point | > 132 °C / 8 mmHg | Expected to be higher than 3-iodobenzylamine due to increased molecular weight |
| Density | ~1.8 g/mL at 25 °C | Expected to be higher than 3-iodobenzylamine (1.748 g/mL) |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, chloroform); limited solubility in water.[2] | General solubility of benzylamines |

Proposed Synthesis and Experimental Protocols

Two primary synthetic routes are proposed for the preparation of **2-fluoro-5-iodobenzylamine**: the reduction of 2-fluoro-5-iodobenzonitrile and the reductive amination of 2-fluoro-5-iodobenzaldehyde.

Synthesis via Reduction of 2-Fluoro-5-iodobenzonitrile

This method is based on the established reduction of nitriles to primary amines.

Caption: Synthetic workflow for the reduction of a nitrile to a benzylamine.

Experimental Protocol:

- **Reaction Setup:** To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-fluoro-5-iodobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).
- **Reduction:** Cool the solution to 0 °C in an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH_4) (1.5 eq) in anhydrous THF via the dropping funnel.
- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Quenching:** Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH_4 by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
- **Workup:** Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate.
- **Purification:** Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Synthesis via Reductive Amination of 2-Fluoro-5-iodobenzaldehyde

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.^[1]

Caption: Workflow for the reductive amination of an aldehyde to a benzylamine.

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask, dissolve 2-fluoro-5-iodobenzaldehyde (1.0 eq) and ammonium acetate (10 eq) in methanol.
- **Imine Formation:** Stir the mixture at room temperature for 1-2 hours to facilitate the in situ formation of the imine.
- **Reduction:** Add sodium cyanoborohydride (NaBH_3CN) (1.5 eq) portion-wise to the reaction mixture.
- **Reaction Monitoring:** Monitor the reaction by TLC until the starting aldehyde is consumed.
- **Workup:** Quench the reaction by the addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized **2-fluoro-5-iodobenzylamine** should be confirmed by a combination of spectroscopic methods. The following are the expected spectral characteristics based on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts

| Assignment | Predicted ^1H NMR (ppm) | Predicted ^{13}C NMR (ppm) |
|--|----------------------------------|---|
| -CH ₂ - | ~3.8 | ~45 |
| Aromatic CH | 7.0 - 7.8 | 115 - 145 |
| Aromatic C-F | - | ~160 (d, $^1\text{JCF} \approx 245$ Hz) |
| Aromatic C-I | - | ~90 |
| Aromatic C-CH ₂ NH ₂ | - | ~140 |
| -NH ₂ | 1.5 - 2.5 (broad singlet) | - |

Note: Chemical shifts are referenced to TMS. 'd' denotes a doublet, and JCF is the one-bond carbon-fluorine coupling constant.

Caption: Logical relationship of expected NMR signals for characterization.

Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm ⁻¹) |
|------------------|--------------------------------|---|
| N-H | Symmetric & Asymmetric Stretch | 3400 - 3250 (two bands for primary amine) |
| N-H | Bend | 1650 - 1580 |
| C-H (aromatic) | Stretch | 3100 - 3000 |
| C-H (aliphatic) | Stretch | 3000 - 2850 |
| C=C (aromatic) | Stretch | 1600 - 1450 |
| C-N | Stretch | 1335 - 1250 |
| C-F | Stretch | 1250 - 1000 |
| C-I | Stretch | ~500 |

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the target compound.

- Expected Molecular Ion (M^+): $m/z = 251.04$
- Major Fragmentation Pathways:
 - Loss of the amino group ($-NH_2$) to form a benzyl cation.
 - Cleavage of the C-N bond.
 - Potential loss of iodine or fluorine, although less common in initial fragmentation.

Safety and Handling

Substituted benzylamines should be handled with care in a well-ventilated fume hood.^[3]

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Based on analogous compounds, **2-fluoro-5-iodobenzylamine** is expected to be corrosive and may cause skin and eye irritation.^{[4][5]} In case of contact, rinse the affected area immediately with copious amounts of water.

Potential Applications

2-Fluoro-5-iodobenzylamine is a versatile intermediate with potential applications in:

- Drug Discovery: As a scaffold for the synthesis of novel therapeutic agents, particularly in areas where halogenated aromatic moieties are known to enhance biological activity.^[6]
- Agrochemicals: As a building block for new pesticides and herbicides.
- Materials Science: For the synthesis of novel polymers and functional materials.
- Organic Synthesis: The iodo-substituent provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of further complexity.

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